
n-Butylglutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butylglutamine is an organic compound that belongs to the class of amino acid derivatives It is a derivative of glutamine, where the amino group is substituted with a butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylglutamine can be achieved through several methods. One common approach involves the reaction of glutamine with n-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where glutamine and n-butylamine are mixed in the presence of a catalyst. The reaction is conducted at high temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield and efficiency . The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
n-Butylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butylglutamic acid, while reduction can produce butylglutamine derivatives with different functional groups.
科学研究应用
n-Butylglutamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies of amino acid metabolism.
Medicine: It has potential therapeutic applications due to its role in cellular metabolism and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of n-Butylglutamine involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins and nucleotides by serving as a nitrogen donor. It also plays a role in the regulation of cellular metabolism and energy production by entering the Krebs cycle as an intermediate .
相似化合物的比较
Similar Compounds
Glutamine: The parent compound of n-Butylglutamine, involved in protein synthesis and nitrogen metabolism.
n-Butylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Glutamic Acid: Another amino acid derivative involved in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to its parent compound, glutamine. This modification allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
属性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |
InChI 键 |
OZPYLDGPUIAEQJ-ZETCQYMHSA-N |
手性 SMILES |
CCCCN[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CCCCNC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


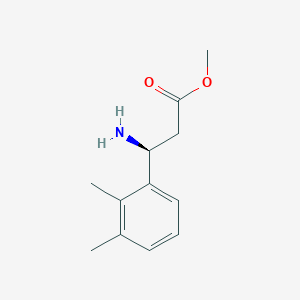
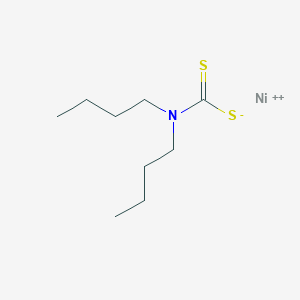


![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)

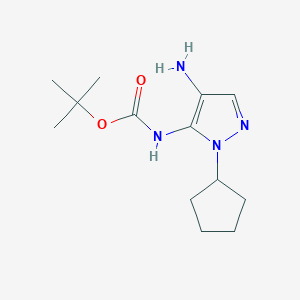
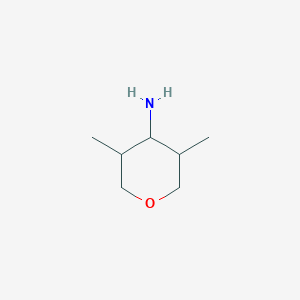
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
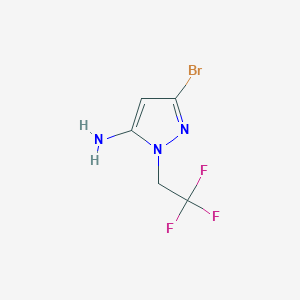
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
